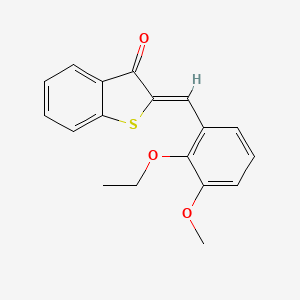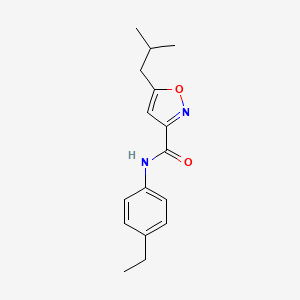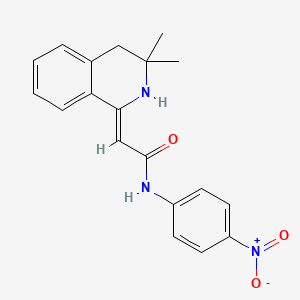
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one, also known as EMBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EMBT is a benzothiophene derivative that has been synthesized through various methods. In
作用機序
The mechanism of action of 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one is not fully understood. However, it has been suggested that 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one may exert its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one inhibits the growth of cancer cells, including breast cancer cells, lung cancer cells, and prostate cancer cells. 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has also been shown to induce apoptosis in cancer cells. In addition, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments is its potential as an anticancer agent. 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further study as an anticancer agent. However, one limitation of using 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one. One direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to study its potential as a building block for the synthesis of organic semiconductors, and its potential as a hole-transporting material in organic electronics. Further research is also needed to fully understand the mechanism of action of 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one, and to investigate its potential as a therapeutic agent for other diseases.
合成法
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been synthesized through various methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 1-benzothiophene-3-carboxylic acid in the presence of a base catalyst. The Biginelli reaction involves the reaction of 2-ethoxy-3-methoxybenzaldehyde, urea, and 1-benzothiophene-3-carboxylic acid in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the reaction of 2-ethoxy-3-methoxybenzyl bromide with 1-benzothiophene-3-boronic acid in the presence of a palladium catalyst.
科学的研究の応用
2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been investigated for its potential as a building block for the synthesis of organic semiconductors. In organic electronics, 2-(2-ethoxy-3-methoxybenzylidene)-1-benzothiophen-3(2H)-one has been studied for its potential as a hole-transporting material in organic light-emitting diodes.
特性
IUPAC Name |
(2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-3-21-18-12(7-6-9-14(18)20-2)11-16-17(19)13-8-4-5-10-15(13)22-16/h4-11H,3H2,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJOPPCHIJDFT-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C2C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C\2/C(=O)C3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![N'-[1-(2-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5907497.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B5907498.png)
![4-oxo-4-[2-(3-phenoxybenzylidene)hydrazino]-N-phenylbutanamide](/img/structure/B5907500.png)
![N'-[1-(4-bromophenyl)ethylidene]methanesulfonohydrazide](/img/structure/B5907506.png)

![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5907521.png)

![benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5907534.png)


